

# A Comprehensive Technical Guide to the Physical Properties of the Platinum-195 Nuclide

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## Compound of Interest

Compound Name: *Platinum-195*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of the **Platinum-195** ( $^{195}\text{Pt}$ ) nuclide. The information is tailored for researchers, scientists, and professionals in drug development who utilize platinum-based compounds and require a detailed understanding of the nuclear characteristics of this specific isotope. All quantitative data is summarized for clarity, and detailed experimental methodologies for the determination of these properties are provided.

## Core Physical Properties of Platinum-195

The nuclide **Platinum-195** is a stable isotope of platinum, notable for its unique nuclear properties that make it particularly useful in various scientific applications, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass cytometry. A summary of its key physical properties is presented in the table below.

Property	Value	Units
Atomic Number (Z)	78	-
Mass Number (A)	195	-
Neutron Number (N)	117	-
Isotopic Mass	194.9647911	Da
Natural Abundance	33.832	%
Half-life	Stable	-
Decay Mode	Stable	-
Nuclear Spin (I)	1/2	-
Magnetic Dipole Moment ( $\mu$ )	+0.60950	$\mu\text{N}$
Electric Quadrupole Moment (Q)	0	barn
Gyromagnetic Ratio ( $\gamma$ )	$5.8383 \times 10^7$	$\text{rad T}^{-1} \text{s}^{-1}$

## Experimental Protocols for Property Determination

The determination of the physical properties of  $^{195}\text{Pt}$  relies on sophisticated experimental techniques. The methodologies for measuring the most critical of these properties are detailed below.

### Determination of Nuclear Spin and Magnetic Moment via Nuclear Magnetic Resonance (NMR) Spectroscopy

The nuclear spin and magnetic moment of  $^{195}\text{Pt}$  are fundamental properties that give rise to its utility in NMR spectroscopy.<sup>[1][2][3]</sup> The experimental determination of these properties is intrinsically linked.

Methodology:

- **Sample Preparation:** A solution of a platinum-containing compound, often a simple salt like potassium tetrachloroplatinate(II) ( $\text{K}_2\text{PtCl}_4$ ) or a well-characterized organometallic complex, is prepared in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{CDCl}_3$ ) to avoid signal interference from the solvent's protons.<sup>[4]</sup> The concentration is typically in the range of 0.1 to 1 M. A reference standard, such as tetramethylsilane (TMS) for proton and carbon NMR, is often added, though for  $^{195}\text{Pt}$  NMR, an external reference or referencing to the spectrometer's base frequency is common.<sup>[5]</sup>
- **Instrumentation:** A high-field NMR spectrometer, typically with a magnetic field strength of 7 Tesla or higher, equipped with a multinuclear probe tuned to the  $^{195}\text{Pt}$  resonance frequency (approximately 21.4 MHz in a 7 T magnet) is used.<sup>[1]</sup> The spectrometer includes a powerful magnet to align the nuclear spins, a radiofrequency (RF) transmitter to perturb the spins, and a sensitive receiver to detect the resulting signal.<sup>[2]</sup>
- **Data Acquisition:**
  - The sample is placed within the magnet, and the nuclear spins align with the external magnetic field ( $B_0$ ).
  - A sequence of radiofrequency pulses is applied to the sample. A common experiment is a simple pulse-acquire sequence, where a single RF pulse is used to excite the  $^{195}\text{Pt}$  nuclei.
  - Following the pulse, the precessing nuclei induce a decaying sinusoidal signal in the receiver coil, known as the Free Induction Decay (FID).
  - The FID is recorded over a specific acquisition time, and multiple FIDs are often averaged to improve the signal-to-noise ratio.<sup>[2]</sup>
- **Data Processing and Analysis:**
  - The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform.
  - The resulting spectrum shows resonance peaks at frequencies characteristic of the  $^{195}\text{Pt}$  nucleus in its specific chemical environment.

- The nuclear spin ( $I$ ) is determined by observing the splitting patterns of the  $^{195}\text{Pt}$  signal or the signals of nuclei coupled to it (e.g.,  $^1\text{H}$ ,  $^{31}\text{P}$ ). For a spin  $I=1/2$  nucleus like  $^{195}\text{Pt}$ , it will split the signal of a coupled nucleus into a doublet.[1]
- The magnetic moment ( $\mu$ ) is determined from the Larmor frequency ( $\nu$ ) of the  $^{195}\text{Pt}$  resonance in a known magnetic field ( $B_0$ ), using the relationship:  $\mu = (I * h * \nu) / B_0$  where  $h$  is Planck's constant.[3] By precisely measuring the resonance frequency and the magnetic field strength, the magnetic moment can be calculated.

## Determination of Natural Abundance via Mass Spectrometry

The natural abundance of  $^{195}\text{Pt}$  is determined using mass spectrometry, a technique that separates ions based on their mass-to-charge ratio.[6][7]

Methodology:

- **Sample Preparation:** A small amount of a pure platinum sample or a platinum-containing compound is introduced into the mass spectrometer. The sample can be in solid, liquid, or gas form depending on the ionization technique used.
- **Instrumentation:** A mass spectrometer consisting of an ion source, a mass analyzer, and a detector is employed. Common types include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS).[8]
- **Ionization:** The platinum atoms in the sample are ionized to create positively charged ions. In ICP-MS, the sample is introduced into a high-temperature argon plasma, which efficiently atomizes and ionizes the platinum.[8] In TIMS, the sample is deposited on a metal filament which is then heated to high temperatures to induce ionization.
- **Mass Analysis:** The generated platinum ions are accelerated into a mass analyzer. A common type of mass analyzer is a magnetic sector, which uses a magnetic field to deflect the ions. The degree of deflection is dependent on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ions.[6]
- **Detection:** The separated ions are detected by an ion detector, such as a Faraday cup or an electron multiplier. The detector measures the intensity of the ion beam for each mass-to-

charge ratio.

- **Data Analysis:** The output is a mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio. For platinum, peaks will be observed for each of its naturally occurring isotopes ( $^{190}\text{Pt}$ ,  $^{192}\text{Pt}$ ,  $^{194}\text{Pt}$ ,  $^{195}\text{Pt}$ ,  $^{196}\text{Pt}$ , and  $^{198}\text{Pt}$ ). The natural abundance of  $^{195}\text{Pt}$  is calculated by dividing the intensity of the  $^{195}\text{Pt}$  peak by the sum of the intensities of all platinum isotope peaks and multiplying by 100.[6]

## Determination of the Electric Quadrupole Moment

The electric quadrupole moment is a measure of the deviation of the nuclear charge distribution from spherical symmetry. For nuclei with a spin of  $I > 1/2$ , this value is non-zero. However, for  $^{195}\text{Pt}$  with a spin of  $I = 1/2$ , the electric quadrupole moment is theoretically and experimentally determined to be zero.[9]

Methodology (for nuclei with  $I > 1/2$ ):

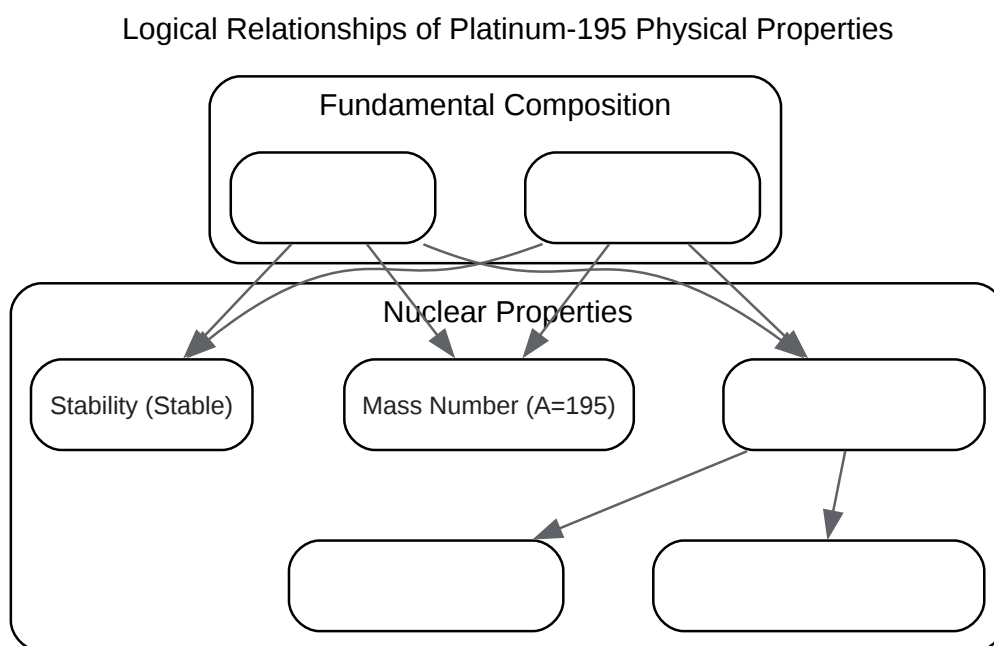
The primary method for determining the electric quadrupole moment is Nuclear Quadrupole Resonance (NQR) spectroscopy or by observing the effects of quadrupole interactions in NMR or Mössbauer spectroscopy.[10][11]

- **Principle:** In a non-spherically symmetric electric field gradient (EFG), which is present in most molecules and non-cubic crystalline solids, the energy levels of a quadrupolar nucleus are split.
- **NQR Spectroscopy:** This technique directly measures the transition frequencies between these split energy levels in the absence of an external magnetic field. The NQR frequency is proportional to the product of the nuclear quadrupole moment ( $Q$ ) and the EFG ( $q$ ).
- **Calculation:** If the EFG at the nucleus can be accurately calculated using quantum chemical methods, the nuclear quadrupole moment can be determined from the experimentally measured NQR frequency using the relation:  $\nu = (e^2qQ) / h$  where  $e$  is the elementary charge and  $h$  is Planck's constant.

For  $^{195}\text{Pt}$ , the absence of any observable quadrupole splitting in its NMR spectra, even in asymmetric chemical environments, confirms that its electric quadrupole moment is zero.

## Logical Relationships of $^{195}\text{Pt}$ Physical Properties

The physical properties of the **Platinum-195** nuclide are interconnected. The fundamental composition of the nucleus dictates its emergent quantum mechanical properties. The following diagram illustrates these logical relationships.



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Caption: Interrelation of  $^{195}\text{Pt}$ 's fundamental and nuclear properties.

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